molecular formula C20H28N2O2 B7425343 N-[(1R)-1-cycloheptylethyl]-4-[(prop-2-enamido)methyl]benzamide

N-[(1R)-1-cycloheptylethyl]-4-[(prop-2-enamido)methyl]benzamide

Cat. No.: B7425343
M. Wt: 328.4 g/mol
InChI Key: NQQQLNYAIXZOIK-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R)-1-cycloheptylethyl]-4-[(prop-2-enamido)methyl]benzamide is an organic compound with a complex structure that includes a cycloheptane ring, an ethyl group, a benzamide moiety, and a prop-2-enamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-cycloheptylethyl]-4-[(prop-2-enamido)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Cycloheptylethyl Intermediate: This step involves the synthesis of the cycloheptylethyl group through a series of reactions, such as the reduction of cycloheptanone followed by alkylation.

    Amidation Reaction: The cycloheptylethyl intermediate is then reacted with 4-aminomethylbenzoic acid to form the benzamide moiety.

    Introduction of the Prop-2-enamido Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-cycloheptylethyl]-4-[(prop-2-enamido)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the enamido group.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with saturated bonds.

    Substitution: Substituted benzamide derivatives with nitro or halogen groups.

Scientific Research Applications

N-[(1R)-1-cycloheptylethyl]-4-[(prop-2-enamido)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(1R)-1-cycloheptylethyl]-4-[(prop-2-enamido)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(1R)-1-cyclohexylethyl]-4-[(prop-2-enamido)methyl]benzamide: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.

    N-[(1R)-1-cycloheptylethyl]-4-[(prop-2-enamido)methyl]benzoate: Similar structure but with a benzoate ester instead of a benzamide.

Uniqueness

N-[(1R)-1-cycloheptylethyl]-4-[(prop-2-enamido)methyl]benzamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(1R)-1-cycloheptylethyl]-4-[(prop-2-enoylamino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-3-19(23)21-14-16-10-12-18(13-11-16)20(24)22-15(2)17-8-6-4-5-7-9-17/h3,10-13,15,17H,1,4-9,14H2,2H3,(H,21,23)(H,22,24)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQQLNYAIXZOIK-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCCC1)NC(=O)C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCCCC1)NC(=O)C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.